Enhanced Lipophilicity and Permeability Versus Non-Methylated Analog
The target compound's computed LogP (XLogP3-AA = 1.1 [1]; HPLC-predicted LogP = 1.4252 ) is >1.5 log units higher than that of the non-methylated comparator 3-(4-nitrobenzyl)imidazolidine-2,4-dione (estimated LogP ≈ -0.5 to 0.0 based on hydantoin core LogP of -0.92 plus substituent π contributions), and >1.6 log units higher than 5,5-dimethylhydantoin (LogP = -0.48 ). TPSA for the target compound is 92.55 Ų , versus 58.2 Ų for 5,5-dimethylhydantoin , reflecting the added polarity of the nitro group. This LogP range (1.0–1.5) places the compound within optimal CNS-permeability space (LogP 1–3, TPSA < 90 Ų bordered), while the non-methylated analog falls below typical membrane-partitioning thresholds.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.1–1.43; TPSA = 92.55 Ų |
| Comparator Or Baseline | 5,5-Dimethylhydantoin (LogP = -0.48, TPSA = 58.2 Ų); 3-(4-Nitrobenzyl)imidazolidine-2,4-dione (estimated LogP ≈ -0.5–0.0) |
| Quantified Difference | ΔLogP ≈ +1.6 vs. 5,5-dimethylhydantoin; ΔLogP ≈ +1.2–1.9 vs. 3-(4-nitrobenzyl) analog; ΔTPSA ≈ +34.4 vs. 5,5-dimethylhydantoin |
| Conditions | Computed values: XLogP3-AA (PubChem), HPLC-derived LogP (ChemScene); comparator LogP from ChemicalBook and estimated π-value contributions |
Why This Matters
Procurement decisions for CNS- or cell-permeable probe design must prioritize compounds with LogP in the 1–3 range; the 5,5-dimethyl substitution shifts this compound into that window while the non-methylated congener falls below it, directly impacting membrane permeability predictions [1].
- [1] PubChem CID 1506699. Computed XLogP3-AA = 1.1. View Source
